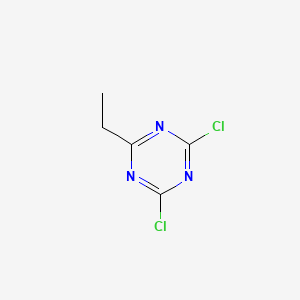

2,4-Dichloro-6-ethyl-1,3,5-triazine

Vue d'ensemble

Description

2,4-Dichloro-6-ethyl-1,3,5-triazine is an organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the triazine ring. It is widely used in various chemical and industrial applications due to its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms at the 2 and 4 positions with ethyl groups. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to avoid side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation or crystallization to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichloro-6-ethyl-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents such as sodium borohydride can be used.

Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine results in the formation of an amino-triazine derivative, while substitution with an alcohol yields an alkoxy-triazine .

Applications De Recherche Scientifique

Medicinal Chemistry

The 1,3,5-triazine derivatives, including 2,4-dichloro-6-ethyl-1,3,5-triazine, have shown a wide spectrum of biological activities. They are being investigated for their antitumor , antiviral , and antimicrobial properties.

- Antitumor Activity : Research indicates that triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against lung cancer (A549), breast cancer (MCF-7), and leukemia (K562) cells . The presence of specific substituents on the triazine core can enhance these activities.

- Antiviral Properties : Studies have revealed that certain triazine derivatives possess antiviral activity against pathogens such as HIV and other viruses. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

- Antimicrobial Effects : The compound has been noted for its antibacterial activity against multidrug-resistant strains of bacteria. In vitro studies have shown promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Applications

Triazine compounds are widely used in agriculture as herbicides due to their ability to inhibit photosynthesis in plants.

- Herbicidal Activity : this compound is being explored for its effectiveness in controlling a range of weeds by targeting specific biochemical pathways in plants. This selectivity makes it a valuable candidate for developing environmentally friendly herbicides .

Materials Science

The unique properties of triazines make them suitable for applications in materials science.

- Polymeric Materials : Triazine derivatives are used as intermediates in the synthesis of polymers with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices can improve performance characteristics such as flame retardancy and chemical resistance .

Case Study 1: Anticancer Activity

A study evaluated various substituted triazines for their anticancer properties against multiple cell lines. Among the derivatives tested, those containing the 2,4-dichloro substitution showed significantly higher antiproliferative activity compared to their unsubstituted counterparts. This highlights the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, derivatives of this compound were tested against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics like ampicillin, suggesting potential for therapeutic use in treating resistant infections .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-6-ethyl-1,3,5-triazine involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This property allows the compound to participate in various substitution reactions, leading to the formation of new chemical bonds and functional groups .

Comparaison Avec Des Composés Similaires

2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar in structure but with a methoxy group instead of an ethyl group.

2,4-Dichloro-6-phenyl-1,3,5-triazine: Contains a phenyl group instead of an ethyl group.

2,4-Dichloro-6-(ethylamino)-1,3,5-triazine: Features an ethylamino group instead of an ethyl group.

Uniqueness: 2,4-Dichloro-6-ethyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other triazine derivatives.

Activité Biologique

2,4-Dichloro-6-ethyl-1,3,5-triazine (DCET) is a member of the 1,3,5-triazine family, which has garnered attention for its diverse biological activities. This compound exhibits a range of effects on various biological systems, including antimicrobial, antitumor, and antiviral properties. This article explores the biochemical properties, mechanisms of action, and relevant case studies related to the biological activity of DCET.

DCET is characterized by its reactive nature due to the presence of chlorine atoms in its structure. These chlorine atoms can undergo nucleophilic substitution reactions , allowing DCET to interact with various biological molecules such as enzymes and proteins. This reactivity is crucial for its biological activity as it influences cellular processes and metabolic pathways.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₈Cl₂N₄ |

| Solubility | Soluble in chloroform and methanol |

| Mechanism of Action | Nucleophilic substitution; enzyme inhibition |

| Target Enzymes | Various metabolic enzymes |

The biological activity of DCET primarily involves the inhibition of enzyme activity. It can bind to the active sites of specific enzymes, preventing substrate binding and thus inhibiting metabolic processes. This mechanism has implications in cancer therapy and antimicrobial applications.

Antitumor Activity

A study examining various triazine derivatives found that some exhibited potent cytotoxic effects against cancer cell lines. Although specific data on DCET is sparse, related compounds have demonstrated significant antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research highlighted in recent publications indicates that substituted triazines demonstrate broad-spectrum antimicrobial properties. For instance:

- In vitro Studies : Triazine derivatives have been tested against various bacterial strains with promising results. DCET's structural characteristics suggest it could similarly inhibit bacterial growth.

- Mechanism Exploration : The interaction of triazines with bacterial enzymes involved in cell wall synthesis has been documented, indicating a potential pathway for DCET's antimicrobial action.

Propriétés

IUPAC Name |

2,4-dichloro-6-ethyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVXAMGGIRUOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274515 | |

| Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-72-6 | |

| Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 698-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.